Ethyl 2-(2-chloroethoxy)acetate

Description

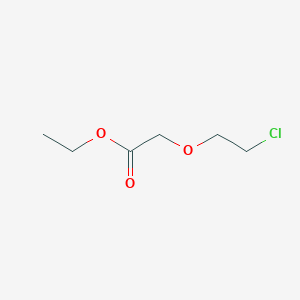

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYKQPLWSDHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449997 | |

| Record name | Ethyl 2-(2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-14-0 | |

| Record name | Acetic acid, 2-(2-chloroethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17229-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of Ethyl 2-(2-chloroethoxy)acetate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is a chemical compound with the CAS Registry Number 17229-14-0.[1][2] Its molecular formula is C₆H₁₁ClO₃, and it has a molecular weight of 166.60 g/mol .[1][2]

The structural formula and key identifiers are presented below:

Structure:

A summary of its physical properties is provided in Table 1. There are some discrepancies in the reported values for boiling point and density in the available literature. The values from the most comprehensive technical data sheet are presented as the primary values.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [3] |

| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |

| Molecular Weight | 166.60 g/mol | [1][2] |

| CAS Number | 17229-14-0 | [1][2] |

| Boiling Point | 228.192 °C | [2] |

| 228 °C | [3] | |

| 173 °C | [4] | |

| Density | 1.12 g/cm³ | [2] |

| 1.119 g/cm³ | [3] | |

| Melting Point | Data not available | [2] |

| -87 °C (unverified) | [4] | |

| Flash Point | 96 °C | [2][3] |

| Refractive Index | 1.439 | [2][3] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents such as ethanol, ether, and acetone. | [2][4] |

Synthesis

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7] For the synthesis of this compound, this would typically involve the reaction of sodium ethoxide with an appropriate chloro-substituted acetate or the reaction of the sodium salt of ethyl glycolate with a chloro-substituted ether.

Logical Synthesis Pathway via Williamson Ether Synthesis:

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocol (General):

-

Alkoxide Formation: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve ethyl glycolate in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethyl glycolate.

-

Ether Synthesis: To the solution of the alkoxide, add 1,2-dichloroethane dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation.

Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10][11][12] In this case, 2-(2-chloroethoxy)acetic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid.

Logical Synthesis Pathway via Fischer Esterification:

Caption: Fischer esterification pathway for this compound.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethoxy)acetic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of ethanol helps to drive it towards the product side.

-

Work-up and Purification: After cooling, the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. The following sections provide expected spectral characteristics based on the structure of the molecule and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.15 | Singlet | 2H | -O-CH₂ -C=O |

| ~3.80 | Triplet | 2H | Cl-CH₂-CH₂ -O- |

| ~3.65 | Triplet | 2H | Cl-CH₂ -CH₂-O- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display six unique signals, corresponding to the six carbon atoms in different chemical environments. The predicted chemical shifts are listed in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~61 | -O-C H₂-CH₃ |

| ~69 | -O-C H₂-C=O |

| ~71 | Cl-CH₂-C H₂-O- |

| ~43 | Cl-C H₂-CH₂-O- |

| ~170 | >C =O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The expected major peaks are detailed in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

| 1750-1735 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch (ester and ether) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at m/z = 166 (for ³⁵Cl) and a smaller M+2 peak at m/z = 168 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and cleavage at the ether linkage.

Logical Fragmentation Pathway in Mass Spectrometry:

Caption: Plausible mass spectrometry fragmentation of this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

This compound serves as a useful intermediate in organic synthesis. Its bifunctional nature, containing both an ester and a chloroalkoxy group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2]

References

- 1. This compound | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 3. Ethyl 2-chloroethoxyl acetic acid | 17229-14-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. cerritos.edu [cerritos.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate (CAS: 17229-14-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-chloroethoxy)acetate, a key chemical intermediate, holds significant importance in the synthesis of various organic compounds, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, and its critical application in the synthesis of the second-generation antihistamine, Cetirizine. Safety and handling information is also provided to ensure its proper use in a laboratory and industrial setting.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 17229-14-0 | [2][3][4][5][][7] |

| Molecular Formula | C₆H₁₁ClO₃ | [3][4][] |

| Molecular Weight | 166.60 g/mol | [3][4][] |

| Boiling Point | 228.192 °C | [3] |

| Density | 1.12 g/cm³ | [3] |

| Refractive Index | 1.439 | [3] |

| Flash Point | 96 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (by GC) | ≥98.0% | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the esterification of 2-(2-chloroethoxy)acetic acid with ethanol. The precursor acid itself can be synthesized from 2-(2-chloroethoxy)ethanol.

Synthesis of 2-(2-chloroethoxy)acetic acid

A general method for the synthesis of 2-(2-chloroethoxy)acetic acid involves the oxidation of 2-(2-chloroethoxy)ethanol.

Experimental Protocol:

-

To a stirred solution of 2-(2-chloroethoxy)ethanol (1.0 equivalent) in water, add nitric acid (1.0 to 5.0 equivalents).[8]

-

Maintain the reaction temperature between 10 °C and 100 °C for 18-24 hours.[8]

-

After the reaction is complete, remove the excess nitric acid under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chloroethoxy)acetic acid.

Esterification to this compound (Fischer Esterification)

The crude 2-(2-chloroethoxy)acetic acid can be esterified with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

Combine 2-(2-chloroethoxy)acetic acid (1.0 equivalent) and an excess of ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

Purification

The crude product can be purified by vacuum distillation to obtain a high-purity final product.

Experimental Protocol:

-

Set up a fractional distillation apparatus suitable for vacuum distillation.

-

Heat the crude this compound under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure.

A visual representation of a plausible synthesis workflow is provided below.

Spectroscopic Data

While detailed spectra are best obtained from analytical departments, the expected spectroscopic data for this compound are as follows:

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the chloroethoxy acetate backbone. The approximate chemical shifts (δ) in ppm relative to TMS would be:

-

A triplet for the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the methylene protons adjacent to the carbonyl group (-O-CH₂-C=O).

-

A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-CH₂-Cl).

-

A triplet for the methylene protons adjacent to the chlorine atom (-CH₂-Cl).

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.

3.3. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage at the ether linkage.

Application in Pharmaceutical Synthesis: Cetirizine

This compound is a crucial intermediate in the synthesis of Cetirizine, a widely used second-generation antihistamine.[2][9] Cetirizine is a selective H1 receptor antagonist used for the treatment of allergies.[2]

The synthesis of Cetirizine involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with an appropriate 2-(2-chloroethoxy)acetic acid derivative, followed by hydrolysis.[9] this compound can be used as the alkylating agent in this process.

The logical workflow for the synthesis of Cetirizine utilizing this compound is depicted below.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety precautions should be observed:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate, particularly within the pharmaceutical industry. Its role in the synthesis of Cetirizine underscores its importance in the production of modern medicines. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development as well as in commercial manufacturing processes. This guide provides a foundational resource for professionals working with this key chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 4. jigschemical.com [jigschemical.com]

- 5. This compound [oakwoodchemical.com]

- 7. 17229-14-0|this compound|BLD Pharm [bldpharm.com]

- 8. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

"Ethyl 2-(2-chloroethoxy)acetate" molecular weight and formula

An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of this compound, a compound of interest in various chemical and pharmaceutical applications. This document outlines its fundamental molecular characteristics, a detailed protocol for its analysis, and a logical workflow for compound identification.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C6H11ClO3 | [1][2][3][4][5][6] |

| Molecular Weight | 166.60 g/mol | [1][4][5][6] |

Hypothetical Experimental Protocol: Characterization of this compound

This section details a standard methodology for the characterization and purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the identity and determine the purity of an this compound sample.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Internal Standard (e.g., Dodecane)

Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms)

-

Autosampler

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask.

-

Add a known concentration of the internal standard.

-

Dilute to the mark with the solvent.

-

-

Sample Preparation:

-

Prepare the sample by following the same procedure as the standard preparation, using the test sample of this compound.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with the following parameters (example):

-

Inlet Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: 40-400 amu

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatogram by comparing its retention time with that of the reference standard.

-

Confirm the identity by comparing the mass spectrum of the sample peak with the reference spectrum.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

-

Visualization of Methodologies

The following diagrams illustrate the logical workflows relevant to the analysis of chemical compounds like this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Logical workflow for compound identification.

References

- 1. This compound | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Protheragen [protheragen.ai]

An In-depth Technical Guide to the Solubility of Ethyl 2-(2-chloroethoxy)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(2-chloroethoxy)acetate (CAS No. 17229-14-0). While specific quantitative solubility data is not widely available in published literature, this document aggregates available qualitative information and presents a standardized experimental protocol for its determination. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in handling and utilizing this compound effectively in various solvent systems.

Introduction

This compound is a chemical intermediate with the molecular formula C6H11ClO3.[1][2][] It is a colorless liquid with a pungent odor.[1] Understanding its solubility in common organic solvents is crucial for its application in organic synthesis, formulation development, and purification processes. This guide outlines its known solubility profile and provides a detailed methodology for researchers to determine its solubility in solvents relevant to their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C6H11ClO3 |

| Molecular Weight | 166.60 g/mol [2][4] |

| CAS Number | 17229-14-0[2][][5] |

| Appearance | Colorless liquid[1] |

| Boiling Point | ~173 °C[1] |

| Density | ~1.14 g/cm³[1] |

| Water Solubility | Slightly soluble[5] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its general behavior in common solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [5] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Acetone | Soluble | [1] |

The ester functional group and the chloroethoxy moiety contribute to its solubility in a range of organic solvents. The presence of polar oxygen atoms allows for dipole-dipole interactions, while the ethyl and chloroethyl groups provide nonpolar character, enabling solubility in less polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the widely accepted shake-flask method.[6]

4.1. Materials

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[6]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC or GC) and plotting the instrument response against concentration.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a detailed, actionable protocol for its quantitative determination. While the compound is generally soluble in common organic solvents such as ethanol, ether, and acetone, and slightly soluble in water, researchers are encouraged to perform their own quantitative measurements for specific solvent systems and conditions. The provided experimental workflow and diagram offer a standardized approach to obtaining reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

Ethyl 2-(2-chloroethoxy)acetate (CAS No. 17229-14-0) is a chemical intermediate used in organic and chemical synthesis, including pharmaceutical API manufacturing.[1] A thorough understanding of its potential hazards and proper handling procedures is critical to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the available safety data, handling precautions, and relevant experimental protocols for assessing the risks associated with this compound. Due to the limited publicly available experimental data for this compound, a read-across toxicological assessment based on structurally similar compounds is included to infer potential hazards.

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties and hazard classifications for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17229-14-0 | PubChem[2] |

| Molecular Formula | C6H11ClO3 | PubChem[2] |

| Molecular Weight | 166.60 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow liquid or white solid | Mallak Specialties[1] |

| Boiling Point | 228.192 °C | Mallak Specialties[1] |

| Density | 1.12 g/cm³ | Mallak Specialties[1] |

| Flash Point | 96 °C | Mallak Specialties[1] |

| Solubility | Slightly soluble in water | Mallak Specialties[1] |

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | PubChem[2] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | PubChem[2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | PubChem[2] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | PubChem[2] |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | PubChem[2] |

Read-Across Toxicological Assessment

Due to the scarcity of specific toxicological data for this compound, a read-across approach using data from structurally similar compounds is employed to estimate its potential toxicity.

Structural Analogues

Two key structural analogues are considered:

-

Ethyl chloroacetate (CAS No. 105-39-5): Shares the ethyl acetate moiety with a chlorine atom.

-

2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7): Shares the 2-chloroethoxy functional group.

Comparative Toxicity Data

| Toxicological Endpoint | This compound (Inferred) | Ethyl chloroacetate | 2-(2-Chloroethoxy)ethanol |

| Acute Oral Toxicity | Harmful if swallowed | Toxic if swallowed[3] | LD50 (rat): 6300 mg/kg[4] |

| Acute Dermal Toxicity | Potentially harmful | Toxic in contact with skin[3] | LD50 (guinea pig): 3000 mg/kg[4] |

| Skin Irritation/Corrosion | Causes skin irritation | Causes severe skin irritation and burns[5] | Causes skin irritation[6] |

| Eye Irritation/Damage | Causes serious eye irritation | Causes serious eye damage[3] | Causes serious eye irritation[6] |

| Respiratory Irritation | May cause respiratory irritation | Irritating to the respiratory system[5] | May cause respiratory irritation |

| Genotoxicity | Suspected of causing genetic defects | No definitive data found | Classified as a highly potent mutagenic carcinogen[7] |

Analysis: The read-across assessment suggests that this compound is likely to be a hazardous substance. The presence of the chloroethoxy group, as seen in the potent mutagen 2-(2-chloroethoxy)ethanol, is a significant concern for genotoxicity. The reactivity of the alpha-chloro ester moiety, similar to ethyl chloroacetate, suggests a high potential for skin and eye irritation.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments that are typically conducted to determine the hazard classifications listed above.

Acute Oral Toxicity (OECD 425: Up-and-Down Procedure)

This method is used to estimate the LD50 (the dose lethal to 50% of a test population).

-

Test Animals: Typically, a small number of female rodents (e.g., rats or mice) are used sequentially.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels. The substance is usually administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: The outcome for the first animal determines the dose for the next. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

LD50 Estimation: This process continues until a stopping criterion is met. The LD50 is then calculated using the maximum likelihood method based on the outcomes.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Application: The test chemical is applied topically to the surface of the skin tissue model.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and rinsing, the cell viability of the tissue is measured, typically using an MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to a negative control.

In Vitro Eye Irritation (OECD 492: Reconstructed human Cornea-like Epithelium Test Method)

This in vitro test is used to identify chemicals that can cause serious eye damage.

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model.

-

Application and Incubation: The test chemical is applied to the epithelial surface, followed by a defined incubation period.

-

Viability Measurement: Cell viability is determined using methods like the MTT assay.

-

Classification: Chemicals that reduce the mean tissue viability below a certain threshold (e.g., ≤ 60%) are classified as causing serious eye irritation.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is widely used to assess the mutagenic potential of a chemical.

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Exposure: The tester strains are exposed to the test chemical at various concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver, to mimic mammalian metabolism).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.

-

Evaluation: A chemical is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to a solvent control.

Handling Precautions and Safety Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the logical flow for chemical safety assessment and handling procedures.

References

- 1. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 2. This compound | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. echemi.com [echemi.com]

- 5. nj.gov [nj.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 2-(2-chloroethoxy)acetate: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2-(2-chloroethoxy)acetate, a key chemical intermediate in the pharmaceutical industry. This document covers its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and its application in drug manufacturing, and its indirect connection to biological signaling pathways.

Chemical Identity and Synonyms

This compound is a carboxylic ester characterized by a chloroethoxy functional group. It is primarily recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).

For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below:

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 17229-14-0 |

| Molecular Formula | C6H11ClO3 |

| Molecular Weight | 166.60 g/mol |

| Synonyms | (2-Chloroethoxy)acetic acid ethyl ester |

| 1-Chloro-2-(ethoxycarbonylmethoxy)ethane | |

| Ethyl 2-chloroethoxyl acetic acid | |

| Ethyl-2-chloroethoxyacetate | |

| Acetic acid, (2-chloroethoxy)-, ethyl ester |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.[1]

| Property | Value |

| Appearance | White solid or colorless liquid |

| Odor | Odorless |

| Boiling Point | 228.192 °C |

| Density | 1.12 g/cm³ |

| Flash Point | 96 °C |

| Refractive Index | 1.439 |

| Solubility | Slightly soluble in water |

| Purity (by GC) | ≥ 98.0% |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 2-(2-chloroethoxy)acetic acid. An alternative approach is the Williamson ether synthesis, reacting ethyl chloroacetate with 2-chloroethanol.

Protocol: Synthesis of 2-(2-chloroethoxy)acetic acid (a precursor)

This protocol describes the synthesis of the carboxylic acid precursor, which can then be esterified to yield the target compound.

-

Materials: 2-chloroethoxy ethanol, nitric acid, water, anhydrous sodium sulfate.

-

Procedure:

-

In a 150 ml three-necked flask equipped with a reflux condenser and a gas absorption device, chill the flask to 0-5 °C.

-

Add 12.45 g (0.1 mol) of 2-(2-chloroethoxy) ethanol to the flask.

-

At this temperature, slowly add 9.7 ml of concentrated nitric acid diluted with 24.9 ml of water.

-

After the addition is complete, stir the reaction mixture at 30-35 °C for 20 hours in a water bath.

-

Heat the mixture to 80-90 °C. A large amount of reddish-brown NO2 gas will be produced. Continue stirring until gas evolution ceases.

-

Cool the reaction solution to room temperature and pour it into 100 ml of frozen water. Stir for 1-2 hours.

-

Remove most of the water under reduced pressure.

-

Dry the residue with anhydrous sodium sulfate, filter, and then perform vacuum distillation.

-

Collect the fraction at 130-132 °C / 0.67 kPa to obtain 13.2 g (95% yield) of 2-(2-chloroethoxy)acetic acid as a colorless liquid.[2]

-

-

Esterification: The resulting 2-(2-chloroethoxy)acetic acid can be esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

Application in the Synthesis of a Levocetirizine Precursor

This compound is a key reagent in the synthesis of Levocetirizine, a second-generation antihistamine. The following protocol outlines the synthesis of (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid ethyl ester, a direct precursor to Levocetirizine.

-

Materials: (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, Dimethylformamide (DMF), this compound, Diisopropylethylamine (DIPEA), Sodium iodide, Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 10 g of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine in 60 ml of dimethylformamide.

-

Sequentially add 7 g of this compound, 7 ml of diisopropylethylamine, and a catalytic amount (0.1 g) of sodium iodide.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction solution to room temperature and add 200 ml of water.

-

Extract the mixture with 200 ml of ethyl acetate.

-

Wash the organic layer with 150 ml of water and 100 ml of brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

This yields 11.6 g (80% yield) of (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid ethyl ester.[3]

-

Analytical Methods

The purity and identity of this compound and its reaction products can be determined using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of volatile esters like this compound. A typical procedure involves direct injection into a GC-MS system. The separation can be achieved on a suitable capillary column, and the mass spectrometer allows for identification and quantification.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile intermediates and the final API. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is commonly employed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the synthesized compounds. For 2-(2-chloroethoxy)acetic acid, the 1H NMR (400MHz, CDCl3) shows peaks at δ(ppm) 4.24 (s, 2H), 3.86 (t, 2H), and 3.69 (t, 2H).[2]

Logical Workflow and Connection to Biological Pathways

This compound's significance lies in its role as a precursor in the synthesis of Levocetirizine, an antagonist of the Histamine H1 receptor. The following diagram illustrates the logical workflow from the starting material to its indirect interaction with a biological signaling pathway.

Caption: Logical workflow from this compound to the inhibition of the Histamine H1 receptor signaling pathway.

Histamine H1 Receptor Signaling Pathway

Levocetirizine, synthesized using this compound, exerts its therapeutic effect by acting as an inverse agonist at the Histamine H1 receptor. The activation of the H1 receptor by histamine initiates a signaling cascade that contributes to allergic and inflammatory responses.

The binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.[6][7][8][9] Levocetirizine blocks this pathway by preventing histamine from binding to and activating the H1 receptor.[6]

The following diagram illustrates the key components of the Histamine H1 receptor signaling pathway.

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Levocetirizine.

References

- 1. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 2. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. Cetirizine synthesis - chemicalbook [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-Depth Technical Guide to the Reactivity of Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Core Reactivity Profile

Ethyl 2-(2-chloroethoxy)acetate is a bifunctional molecule susceptible to a variety of chemical transformations. Its reactivity is primarily centered around three key features:

-

The C-Cl Bond: The primary chloroalkane moiety is a key site for nucleophilic substitution and elimination reactions.

-

The Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.

-

The Ether Linkage: The ether group is generally stable but can be cleaved under harsh acidic conditions.

This guide will explore the mechanisms of these principal reactions, providing a framework for predicting the behavior of this compound in various chemical environments.

Nucleophilic Substitution at the Chloroethyl Group

The primary carbon bearing the chlorine atom is an electrophilic center, making it susceptible to attack by nucleophiles via an S(_N)2 mechanism . This is a one-step concerted process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs.

General Reaction:

Nu:⁻ + Cl-CH₂CH₂-O-CH₂COOEt → Nu-CH₂CH₂-O-CH₂COOEt + Cl⁻

Mechanistic Pathway

The S(_N)2 reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart.

Caption: S(_N)2 mechanism for nucleophilic substitution.

Factors Influencing S(_N)2 Reactivity

The rate of the S(_N)2 reaction is dependent on several factors, which are summarized in the illustrative table below.

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more reactive nucleophile will attack the electrophilic carbon more readily. |

| Solvent | Polar aprotic solvents are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Higher temperatures increase the rate. | Provides the necessary activation energy for the reaction to proceed. |

| Leaving Group Ability | Better leaving groups increase the rate. | Weaker bases are better leaving groups as they are more stable on their own. |

Table 1: Illustrative factors affecting the S(_N)2 reaction rate.

Experimental Protocol: General Procedure for Nucleophilic Substitution

Objective: To replace the chloro group of this compound with a nucleophile (e.g., sodium azide).

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired azido product.

Elimination Reaction (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. This reaction competes with the S(_N)2 pathway.

General Reaction:

Base:⁻ + Cl-CH₂CH₂-O-CH₂COOEt → H-Base + CH₂=CH-O-CH₂COOEt + Cl⁻

Mechanistic Pathway

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group.

Caption: E2 mechanism for the elimination reaction.

Competition between S(_N)2 and E2

The outcome of the reaction with a basic nucleophile is highly dependent on the reaction conditions.

| Condition | Favored Pathway | Rationale |

| Base Strength | Strong, non-nucleophilic bases favor E2. | Strong bases are required to abstract the weakly acidic proton. |

| Steric Hindrance | Sterically hindered bases favor E2. | A bulky base will preferentially act as a base rather than a nucleophile due to steric hindrance. |

| Temperature | Higher temperatures favor E2. | Elimination reactions have a higher activation energy and are more entropically favored. |

Table 2: Illustrative conditions favoring S(_N)2 vs. E2 reactions.

Hydrolysis of the Ester Group

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis

This is a reversible reaction that follows a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Promoted Hydrolysis (Saponification)

This is an irreversible reaction that also proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.

Caption: Mechanism of base-promoted ester hydrolysis.

Experimental Protocol: General Procedure for Saponification

Objective: To hydrolyze the ethyl ester of this compound to the corresponding carboxylate.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.5 eq) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the carboxylic acid.

Intramolecular Cyclization

Under basic conditions, the alkoxide formed upon hydrolysis of the ester can potentially undergo an intramolecular S(_N)2 reaction to form a cyclic lactone, 1,4-dioxan-2-one. This reaction would be in competition with intermolecular reactions.

Caption: Proposed intramolecular cyclization.

Summary of Reactivity

The reactivity of this compound is a composite of the reactivities of its functional groups. The primary alkyl chloride is susceptible to S(_N)2 and E2 reactions, the outcome of which is determined by the nature of the nucleophile/base and the reaction conditions. The ester group can be hydrolyzed under both acidic and basic conditions. Finally, intramolecular reactions are a possibility, particularly under conditions that favor the formation of an internal nucleophile. A thorough understanding of these competing pathways is crucial for the successful application of this molecule in complex syntheses.

Methodological & Application

Synthesis of Levocetirizine intermediate using "Ethyl 2-(2-chloroethoxy)acetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine used for the relief of allergic rhinitis and chronic idiopathic urticaria. The synthesis of Levocetirizine and its intermediates is a critical process in pharmaceutical manufacturing. This document provides detailed protocols for the synthesis of a key Levocetirizine intermediate, specifically focusing on the alkylation of (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine using Ethyl 2-(2-chloroethoxy)acetate. This reaction is a crucial step in forming the core structure of Levocetirizine. The protocols and data presented are compiled from various established synthetic routes described in scientific literature and patents.

Synthesis Pathway Overview

The synthesis of the Levocetirizine intermediate involves the N-alkylation of (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with an appropriate 2-chloroethoxy derivative. In this specific application, this compound serves as the alkylating agent. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid formed during the reaction, and a suitable solvent. The resulting ester intermediate can then be hydrolyzed to yield Levocetirizine.

Caption: General synthesis pathway for the Levocetirizine intermediate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl [2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate

This protocol details the synthesis of the ethyl ester intermediate of Levocetirizine.

Materials:

-

(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine

-

This compound

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI) (optional, as a catalyst)

-

Toluene, Xylene, or Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, charge (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine, a base such as sodium carbonate, and an optional catalyst like potassium iodide.

-

Add an inert solvent such as toluene or acetonitrile to the flask.

-

Stir the mixture and add this compound.

-

Heat the reaction mixture to reflux (typically between 80-120°C, depending on the solvent) and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).[1][2]

-

Cool the reaction mixture to room temperature.

-

Filter the inorganic salts and wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

For purification, dissolve the crude product in a suitable solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified Ethyl [2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate.

Protocol 2: Hydrolysis of the Ethyl Ester Intermediate to Levocetirizine

This protocol describes the conversion of the synthesized ester intermediate into the final active pharmaceutical ingredient, Levocetirizine.

Materials:

-

Ethyl [2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Ethanol or Methanol

-

Hydrochloric Acid (HCl) for pH adjustment

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Dissolve the Ethyl [2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate in a mixture of water and an alcohol like ethanol.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for a few hours until the hydrolysis is complete (monitor by TLC or HPLC).[3][4][5][6][7]

-

Cool the reaction mixture and adjust the pH to be acidic (around 4.2-4.8) with hydrochloric acid.[1]

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Levocetirizine.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of Levocetirizine intermediates. Note that while the primary focus is on this compound, data for similar reactants are included for comparative purposes, as they follow a similar reaction mechanism.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine | 2-(2-chloroethoxy)acetonitrile | Na₂CO₃, KI | Acetonitrile | 110-115 | 20 | 95 | 95 | [1] |

| 1-[(4-chlorophenyl)phenylmethyl]piperazine | 2-chloroethoxy acetonitrile | Na₂CO₃, KI | n-butanol | 110 | 11 | - | 97.4-100 | [8] |

| (-)-1-[(4-chlorophenyl)phenylmethyl]-4-piperazine | 2-(2-chloroethoxy)acetonitrile | Alkali metal carbonate | Acetonitrile | - | - | - | >95 | [2] |

| 1-[(4-chlorophenyl)phenylmethyl]piperazine | Methyl (2-chloroethoxy)-acetate | - | - | - | - | 27.8 | - | [8][9] |

| 1-[(4-chlorophenyl)phenylmethyl]piperazine | Ethyl 2-chloroethoxyacetate | - | - | >100 | - | 89.4 | - | [10] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and subsequent hydrolysis.

Caption: Step-by-step workflow for the synthesis and hydrolysis.

References

- 1. New procedure for preparation of levocetirizine and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 2. US8049011B2 - Process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

- 3. US8350031B2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 4. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. CA2724887A1 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 7. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Google Patents [patents.google.com]

- 8. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]

- 9. GB2225321A - Process for preparation of a 1-piperazine-ethoxyacetic acid - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

Application Notes and Protocols for the Alkylation of Amines with Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-(2-chloroethoxy)acetate is a versatile bifunctional reagent that allows for the introduction of an ethoxyacetate moiety onto a nitrogen atom. This structural motif is of significant interest in medicinal chemistry for its potential to modulate the physicochemical properties of lead compounds, such as solubility and membrane permeability, and to serve as a handle for further functionalization.

This document provides detailed protocols and application notes for the N-alkylation of primary and secondary amines with this compound. It includes a summary of reaction conditions, expected yields for various amine substrates based on analogous reactions, and detailed experimental procedures.

Data Presentation: A Survey of N-Alkylation Reactions

The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with this compound and structurally related chloro-compounds. Given the limited availability of data for the specific title compound, information from closely related reactions is included to provide a representative overview.

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Type |

| Aniline | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | Room Temp | 5-24 | 64-80 | Analogous[1] |

| 4-Methylaniline | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | Room Temp | 5-24 | 76 | Analogous[1] |

| Piperidine | Ethyl Chloroacetate | K₂CO₃ | Acetonitrile | Room Temp | Overnight | High | Analogous[2] |

| Cyclohexylamine | Ethyl Chloroacetate | K₂CO₃ | Acetonitrile | Room Temp | Overnight | High | Analogous[2] |

| Aniline | Ethyl α-chloroacetoacetate | NaHCO₃/NaI | Acetonitrile | 80 | 16 | Good to Excellent | Analogous[3] |

| 2-((2,4-dimethylphenyl)thio)aniline | bis(2-chloroethyl)amine | - | DMF | 110 | 48 | Not specified | Analogous[4] |

| Piperidine | 1-(2-chloroethyl) piperidine | K₂CO₃ | Not specified | Not specified | Not specified | Not specified | Analogous[5] |

Note: The yields and conditions are indicative and may require optimization for specific substrates. The challenge of overalkylation, particularly with primary amines, can lead to mixtures of mono- and di-alkylated products.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Secondary Amines

This protocol is adapted from the N-alkylation of cyclic secondary amines with ethyl chloroacetate and is expected to be effective for the title reaction.[2]

Materials:

-

Secondary amine (e.g., piperidine, morpholine)

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

10% Hydrochloric acid (HCl)

-

20% Sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 equiv.), anhydrous acetonitrile, and anhydrous potassium carbonate (1.5-2.0 equiv.).

-

Stir the suspension at room temperature.

-

Add this compound (1.1-1.2 equiv.) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 10% HCl to remove any unreacted amine.

-

Neutralize the acidic aqueous layer with 20% Na₂CO₃ solution and extract with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Protocol 2: General Procedure for the Mono-N-Alkylation of Primary Aromatic Amines

This protocol is based on the selective mono-N-alkylation of anilines with 2-chloroethanol and can be adapted for this compound.[1]

Materials:

-

Primary aromatic amine (e.g., aniline, p-toluidine)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary aromatic amine (1.0 equiv.), potassium carbonate (1.0 equiv.), sodium carbonate (3.0 equiv.), and methanol.

-

Stir the mixture at room temperature.

-

Add this compound (1.0-1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 5-24 hours, monitoring the progress by TLC.

-

After completion of the reaction, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the mono-N-alkylated product.

Mandatory Visualization

Caption: General experimental workflow for the alkylation of amines.

Caption: SN2 reaction pathway for amine alkylation.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]

- 3. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for O-alkylation of Phenols with Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the O-alkylation of phenols using ethyl 2-(2-chloroethoxy)acetate, a key reaction in the synthesis of various organic molecules, including those with potential pharmaceutical applications. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Introduction

The O-alkylation of phenols is a fundamental transformation in organic chemistry. The reaction described herein utilizes this compound as the alkylating agent to introduce a -(CH2)2OCH2COOEt group onto a phenolic oxygen. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of this compound, displacing the chloride leaving group to form the desired ether product.[3]

Experimental Overview

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the O-alkylation of a phenol with this compound.

This protocol provides a general method that can be adapted for a variety of substituted phenols. Optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve the best results for a specific substrate.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the O-alkylation of phenols. Please note that yields are highly dependent on the specific phenolic substrate and reaction conditions.

| Phenol Substrate (1.0 eq) | Base (eq) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ (2.0) | DMF | 80 | 4-6 | 80-90 |

| 4-Methylphenol (p-cresol) | NaOH (aq) | Water | 90-100 | 0.5-1 | 75-85[4] |

| 2-Bromophenol | K₂CO₃ (2.0) | DMF | 80 | 4-6 | 70-80 |

| 4-Nitrophenol | K₂CO₃ (2.0) | Acetone | Reflux | 8 | 85-95[5] |

| Vanillin | KOH | DMSO | RT - 60 | 2-4 | 70-80 |

Experimental Protocol

This protocol details a general procedure for the O-alkylation of a phenol with this compound using potassium carbonate as the base and N,N-dimethylformamide (DMF) as the solvent.

Materials and Reagents:

-

Substituted Phenol (1.0 equivalent)

-

This compound (1.1 - 1.3 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkylating Agent: Add this compound (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).[3]

-

Work-up - Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Work-up - Washing: Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.[3]

-

Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Work-up - Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure O-alkylated product.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the O-alkylation of phenols.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Synthesis of Crown Ethers Utilizing Ethyl 2-(2-chloroethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of crown ethers, initiating from the versatile starting material, Ethyl 2-(2-chloroethoxy)acetate. This document outlines a multi-step synthetic pathway, including the preparation of key intermediates and the final macrocyclization to yield the desired crown ether. The methodologies are based on established chemical transformations, primarily the Williamson ether synthesis, and are intended to guide researchers in the successful preparation of these valuable macrocyclic compounds.

Introduction

Crown ethers are a class of macrocyclic polyethers that have found widespread applications in various fields of chemistry, including phase-transfer catalysis, ion sensing, and supramolecular chemistry. Their unique ability to selectively bind cations is dictated by the size of the polyether ring. This compound serves as a valuable and flexible starting material for the synthesis of various crown ethers. The synthetic strategy detailed herein involves the transformation of the initial ester into a key diol or dichloro precursor, followed by a template-assisted Williamson ether synthesis to achieve the final macrocyclic structure.

Proposed Synthetic Pathway